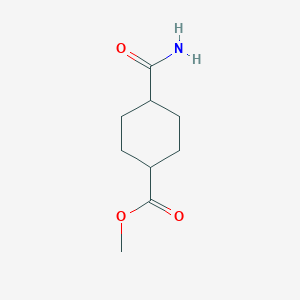![molecular formula C20H11F3N2O3S B2399738 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329903-19-7](/img/structure/B2399738.png)
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of coumarin, a class of organic compounds that are known for their biological activity . It has been studied for its inhibitory activity against various carbonic anhydrase isoforms . The compound is an off-white solid with a melting point of 194–196 °C .
Synthesis Analysis
The synthesis of this compound involves the design of new 3-substituted coumarin derivatives with different functional moieties . The tertiary sulphonamide derivative showed selective inhibition against carbonic anhydrase IX . Other derivatives such as carbothioamides and oxime ether also exhibited good inhibition against carbonic anhydrase IX and XII .Molecular Structure Analysis
The molecular structure of this compound was predicted and validated using molecular docking and dynamic simulations . The coumarin moiety of the compound was found to interact with various residues in the active site of the enzyme .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory activity against carbonic anhydrase isoforms . The compound acts as a selective inhibitor of these isoforms, reducing their activity in hypoxic tumors .Physical and Chemical Properties Analysis
The compound is an off-white solid with a melting point of 194–196 °C . It has a yield of 70% . The compound’s physical and chemical properties were explored by molecular docking and 3D QSAR and molecular dynamics simulation for 20 ns .Aplicaciones Científicas De Investigación
Tumor-Associated Carbonic Anhydrase Inhibitory Activity
A series of compounds, including derivatives of the mentioned compound, have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. The trifluoromethyl derivative, in particular, exhibited potent inhibitory activity, suggesting potential applications in cancer research (Bozdağ et al., 2017).
Potential Adenosine Receptor Ligands
Chromones and thiazole-based compounds have been synthesized as potential ligands for human adenosine receptors, highlighting their potential in therapeutic applications beyond antimicrobial, antiviral, and antifungal uses (Cagide et al., 2015).
Antimicrobial Activity
A variety of compounds synthesized from the mentioned chemical structure demonstrated significant antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents (Raval et al., 2012).
Cytotoxic Activity
Novel thiazole derivatives bearing a coumarin nucleus have been synthesized using ultrasound-promoted synthesis. These compounds, particularly the thiazole derivative 5a, showed potent cytotoxic activity against HaCaT cells (human keratinocytes), suggesting their potential application in dermatological research (Gomha & Khalil, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Direcciones Futuras
The compound and its derivatives show high potential for further development as anti-Alzheimer agents . Future research could focus on optimizing the compound’s structure to enhance its inhibitory activity and selectivity towards carbonic anhydrase isoforms . Additionally, more extensive safety and efficacy studies would be needed before the compound could be considered for clinical use.
Propiedades
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N2O3S/c21-20(22,23)13-6-3-5-12(8-13)17(26)25-19-24-15(10-29-19)14-9-11-4-1-2-7-16(11)28-18(14)27/h1-10H,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCMMCDXEKLEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)

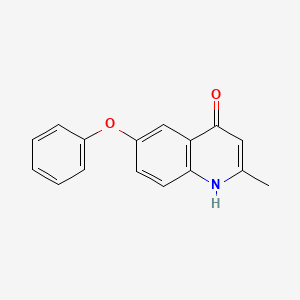
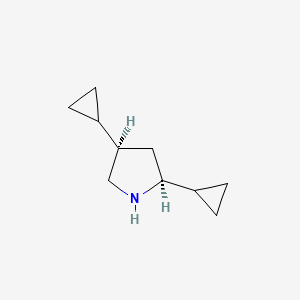
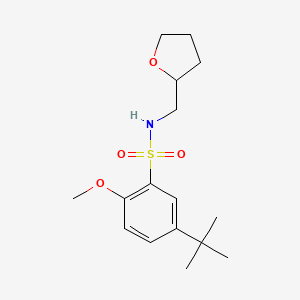
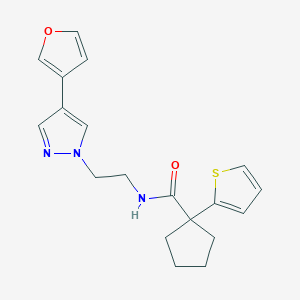
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2399665.png)
![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)
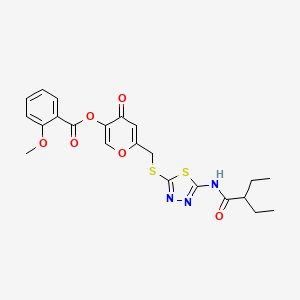
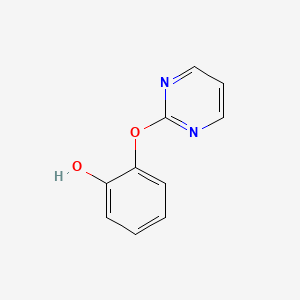
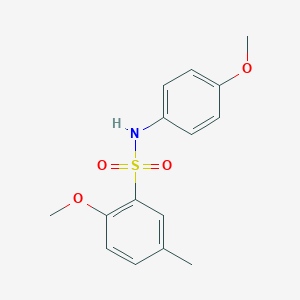
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2399675.png)
